Myeloperoxidase (MPO) Inhibition Activity: Data Mismatch Prevents Comparison
A search of the BindingDB database yielded an entry associated with the compound name '4-(Aminomethyl)-5-iodo-2-methoxyphenol' reporting an IC50 of 159 nM for inhibition of recombinant human MPO. However, the SMILES structure associated with this entry (Nc1cc([C@H](CCOCc2ccccc2)c2ccccc2)c2nn[nH]c2n1) does not correspond to the target compound's structure. Therefore, this data point cannot be used to make any claim about the target compound's activity. No other quantitative MPO inhibition data for this compound was found in peer-reviewed literature or authoritative databases.
| Evidence Dimension | IC50 for MPO Inhibition |
|---|---|
| Target Compound Data | Data not available for the correct structure |
| Comparator Or Baseline | N/A |
| Quantified Difference | N/A |
| Conditions | Recombinant human MPO, aminophenyl fluorescein based assay |
Why This Matters
This highlights the critical need for structural verification when using public databases; data for similar-sounding compounds cannot be reliably extrapolated.
- [1] BindingDB Entry for BDBM50554044. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554044 View Source
